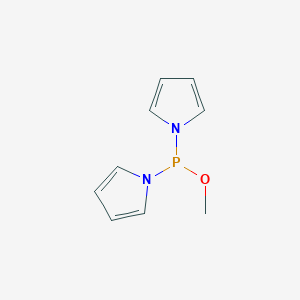

Methyl di-1H-pyrrol-1-ylphosphinite

Description

No data on this compound is present in the provided evidence. Phosphinites (R$_2$P–O–R') are typically used as ligands in catalysis or intermediates in organophosphorus synthesis.

Properties

CAS No. |

63623-69-8 |

|---|---|

Molecular Formula |

C9H11N2OP |

Molecular Weight |

194.17 g/mol |

IUPAC Name |

methoxy-di(pyrrol-1-yl)phosphane |

InChI |

InChI=1S/C9H11N2OP/c1-12-13(10-6-2-3-7-10)11-8-4-5-9-11/h2-9H,1H3 |

InChI Key |

ZKXYCYATKLONAP-UHFFFAOYSA-N |

Canonical SMILES |

COP(N1C=CC=C1)N2C=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Stepwise Substitution of Phosphorus Trichloride

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Starting Material | PCl₃ | CH₃OPCl₂ |

| Reaction Steps | 2 (Cl substitution, then OMe) | 1 (simultaneous Cl substitution) |

| Yield | 45–55% | 60–70% |

| Byproduct Formation | Moderate (over-substitution) | Low |

| Purification Complexity | High (intermediate isolation) | Moderate |

Route 2 offers higher yields and simpler purification but requires pre-synthesis of CH₃OPCl₂, which adds preparatory steps. Route 1 is more modular but prone to stoichiometric imbalances.

Reaction Optimization and Mechanistic Insights

Role of Base and Solvent

Temperature and Atmosphere

- Low Temperatures (0°C): Mitigate exothermic side reactions during PCl₃ addition.

- Inert Atmosphere (N₂/Ar): Prevents oxidation of phosphorus intermediates and hydrolysis.

Characterization and Analytical Data

Spectroscopic Analysis

Elemental Analysis

Calculated for C₉H₁₁N₂OP:

- C: 54.00%, H: 5.55%, N: 14.00%, P: 15.50%.

Challenges and Mitigation Strategies

Moisture Sensitivity

Phosphinites hydrolyze readily to phosphinic acids. Strategies include:

Chemical Reactions Analysis

Types of Reactions

Methyl di-1H-pyrrol-1-ylphosphinite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: The phosphinite group can undergo nucleophilic substitution reactions.

Coordination: The compound can act as a ligand, coordinating to metal centers in complex formation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Substitution: Nucleophiles such as amines or alcohols can react with the phosphinite group.

Coordination: Transition metals like palladium or platinum are often used in coordination reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Substitution: Substituted phosphinites.

Coordination: Metal-phosphinite complexes.

Scientific Research Applications

Methyl di-1H-pyrrol-1-ylphosphinite has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Medicine: Investigated for its role in drug design and delivery systems.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of methyl di-1H-pyrrol-1-ylphosphinite involves its ability to coordinate to metal centers and participate in catalytic cycles. The phosphinite group can donate electron density to the metal, stabilizing various oxidation states and facilitating catalytic transformations. The pyrrole ring can also engage in π-π interactions, enhancing the compound’s binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes methyl esters (e.g., methyl palmitate, methyl shikimate) and diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester) . While these share a methyl ester functional group (–COOCH$_3$), they are structurally and functionally distinct from phosphinites. Below is a speculative comparison based on general chemical principles:

| Property | Methyl di-1H-pyrrol-1-ylphosphinite | Methyl Esters (e.g., Methyl Palmitate) | Diterpenoid Methyl Esters (e.g., Sandaracopimaric acid methyl ester) |

|---|---|---|---|

| Functional Group | Phosphinite (P–O–CH$_3$) | Ester (–COOCH$_3$) | Ester (–COOCH$_3$) with diterpenoid backbone |

| Reactivity | Likely nucleophilic at P-center | Hydrolyzable under acidic/basic conditions | Stable under mild conditions; oxidation-prone |

| Applications | Ligands, catalysts | Biofuels, surfactants | Antimicrobial, phytochemical agents |

| Structural Complexity | Moderate (planar pyrrole rings) | Low (linear alkyl chains) | High (polycyclic diterpenoid framework) |

Key Limitations in the Evidence

Recommendations for Further Research

To address this gap, consult specialized literature on organophosphorus compounds, such as:

- Phosphinite Ligands in Catalysis (e.g., comparisons with triphenylphosphine or other P-based ligands).

- Synthetic Routes for Phosphinites (e.g., reactions of PCl$_3$ with pyrrole derivatives).

- Spectroscopic Data : Use techniques like $^{31}$P NMR, FTIR, and X-ray crystallography (via SHELX/ORTEP) to characterize the compound .

Q & A

Q. Methodological Answer :

- Coordination studies : Perform titration experiments using <sup>31</sup>P NMR to monitor chemical shift changes upon metal binding (e.g., Pd(II) or Ru(II)).

- X-ray absorption spectroscopy (XAS) : Investigate metal-ligand bond lengths and oxidation states.

- DFT calculations : Optimize metal-complex geometries (e.g., B3LYP/def2-TZVP) and compare frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Cross-validate with cyclic voltammetry for redox behavior .

Basic: How does the steric and electronic profile of this compound influence its reactivity?

Q. Methodological Answer :

- Steric effects : Quantify using Tolman’s cone angle (calculated via molecular modeling software). Compare with bulkier analogs (e.g., diarylphosphinites) to assess steric hindrance in catalysis.

- Electronic effects : Measure phosphorus basicity via <sup>31</sup>P NMR chemical shifts in donor-acceptor adducts (e.g., with BH3). Correlate with Hammett substituent constants for pyrrole rings.

Advanced: How can computational methods guide the design of this compound-based catalysts?

Q. Methodological Answer :

- Reaction mechanism modeling : Use QM/MM (e.g., CP2K) to simulate catalytic cycles, focusing on rate-determining steps (e.g., oxidative addition in cross-coupling).

- Non-covalent interaction (NCI) analysis : Identify π-stacking or hydrogen-bonding interactions between ligand and substrates via Multiwfn.

- Machine learning : Train models on existing phosphinite ligand databases to predict catalytic efficiency metrics (e.g., turnover frequency) .

Basic: What are the stability considerations for this compound under ambient and reactive conditions?

Q. Methodological Answer :

- Air/moisture sensitivity : Store under argon at –20°C. Degradation products (e.g., oxidized phosphates) can be detected via <sup>31</sup>P NMR (δ ~0–20 ppm for P(V)).

- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (>150°C typical for phosphinites).

- Solution stability : Monitor via time-resolved UV-Vis spectroscopy in common solvents (e.g., DMSO, THF).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.